

An In-depth Technical Guide to 2-Bromopropiophenone

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Compound of Interest

Compound Name: **2-Bromopropiophenone**

Cat. No.: **B137518**

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of **2-Bromopropiophenone**, a key organic compound, covering its chemical and physical properties, experimental protocols for its synthesis, and its potential biological significance.

Core Properties of 2-Bromopropiophenone

CAS Number: 2114-00-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

2-Bromopropiophenone, also known as α -Bromopropiophenone, is an α -bromoketone that serves as a versatile intermediate in various organic syntheses.[\[3\]](#)[\[5\]](#) Its chemical structure consists of a propiophenone scaffold with a bromine atom substituted at the alpha position to the carbonyl group.

Physicochemical Data

A summary of the key quantitative properties of **2-Bromopropiophenone** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ BrO	[1] [3] [6] [7]
Molecular Weight	213.07 g/mol	[1] [2] [3] [4] [7]
Appearance	Colorless to pale yellow or red-green clear liquid	[1] [6] [7]
Boiling Point	245-250 °C (lit.)	[8]
	138-140 °C / 14 mmHg (lit.)	
	132-133 °C / 12 mmHg	[9]
	105 °C / 0.1 mmHg (lit.)	
Density	1.41 g/cm ³	[6]
	1.4 g/mL at 25 °C (lit.)	[8]
	1.43	[1]
Refractive Index	n _{20/D} 1.571 (lit.)	[8]
	1.556	[6]
	1.57	[1]
Flash Point	113 °C (235.4 °F) - closed cup	
	62.9 °C	[6]
Solubility	Insoluble in water. Soluble in many organic solvents like ethanol, ether, and acetone.	[6]
Purity	>96.0% (GC)	[1] [7]
	95%	

Experimental Protocols: Synthesis of 2-Bromopropiophenone

The synthesis of **2-Bromopropiophenone** typically involves the bromination of propiophenone. Below are detailed methodologies from cited sources.

Method 1: Bromination in Dichloromethane

This procedure outlines the direct bromination of propiophenone in a dichloromethane solvent.

Procedure: A solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane is added dropwise to a solution of 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane at 20°C.[10] After a 30-minute reaction time, the solution is evaporated to yield **2-Bromopropiophenone** quantitatively, which can then be used directly in subsequent reactions. [10]

Method 2: Aluminum Chloride Catalyzed Bromination in Chloroform

This method utilizes a catalyst to facilitate the bromination reaction.

Procedure: To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, a pinch of pre-ground aluminum chloride is added.[11] A solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform is then added dropwise with stirring.[11] The reaction mixture, which decolorizes instantaneously, is cooled in an ice bath and stirred overnight to facilitate the removal of the hydrobromic acid formed.[11] The catalyst is subsequently filtered off, and the solvent is evaporated from the filtrate, yielding 22 g of an oily product.[11]

Reactivity and Stability

2-Bromopropiophenone is stable under normal conditions.[12] However, it is sensitive to heat and moisture.[1] Incompatible materials include strong oxidizing agents and strong bases.[12] [13] Hazardous decomposition products upon combustion can include carbon monoxide, carbon dioxide, and hydrogen halides.[12]

Biological Significance and Potential Signaling Pathway Inhibition

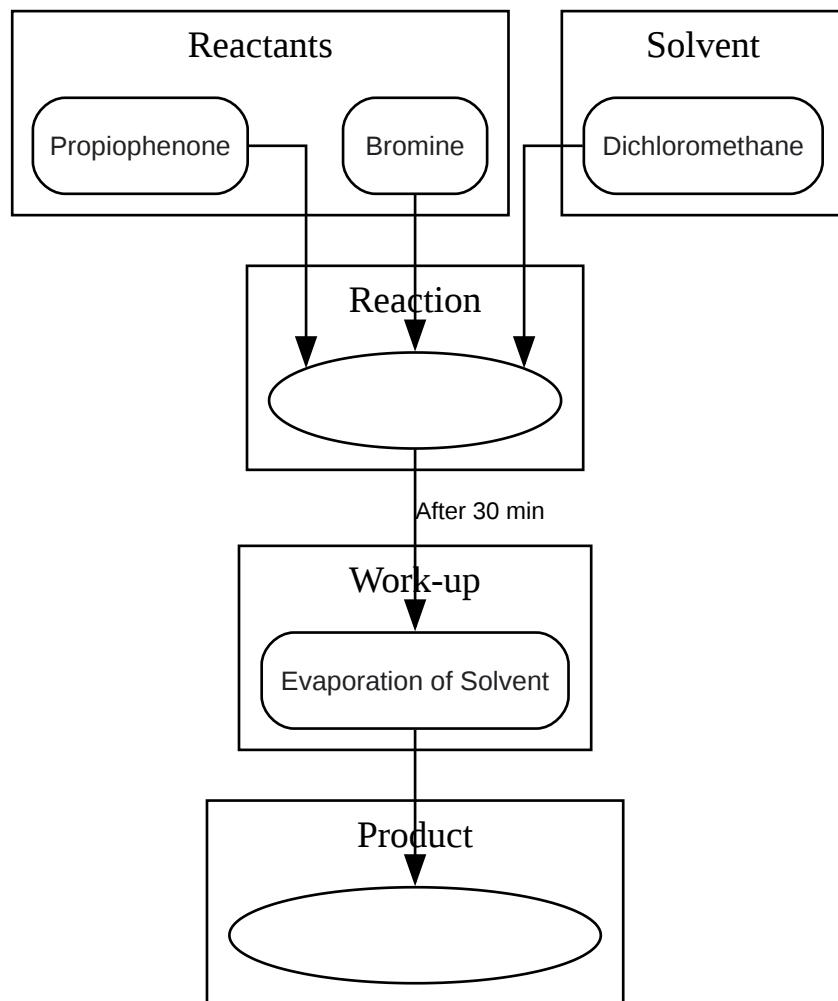
Brominated propiophenone derivatives have garnered interest in medicinal chemistry due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory

properties.[14][15] The introduction of a bromine atom can modulate the molecule's physicochemical properties, potentially enhancing its pharmacological profile.[14]

One of the proposed mechanisms for the anti-inflammatory effects of brominated propiophenones is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[14] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.[14]

Visualizations

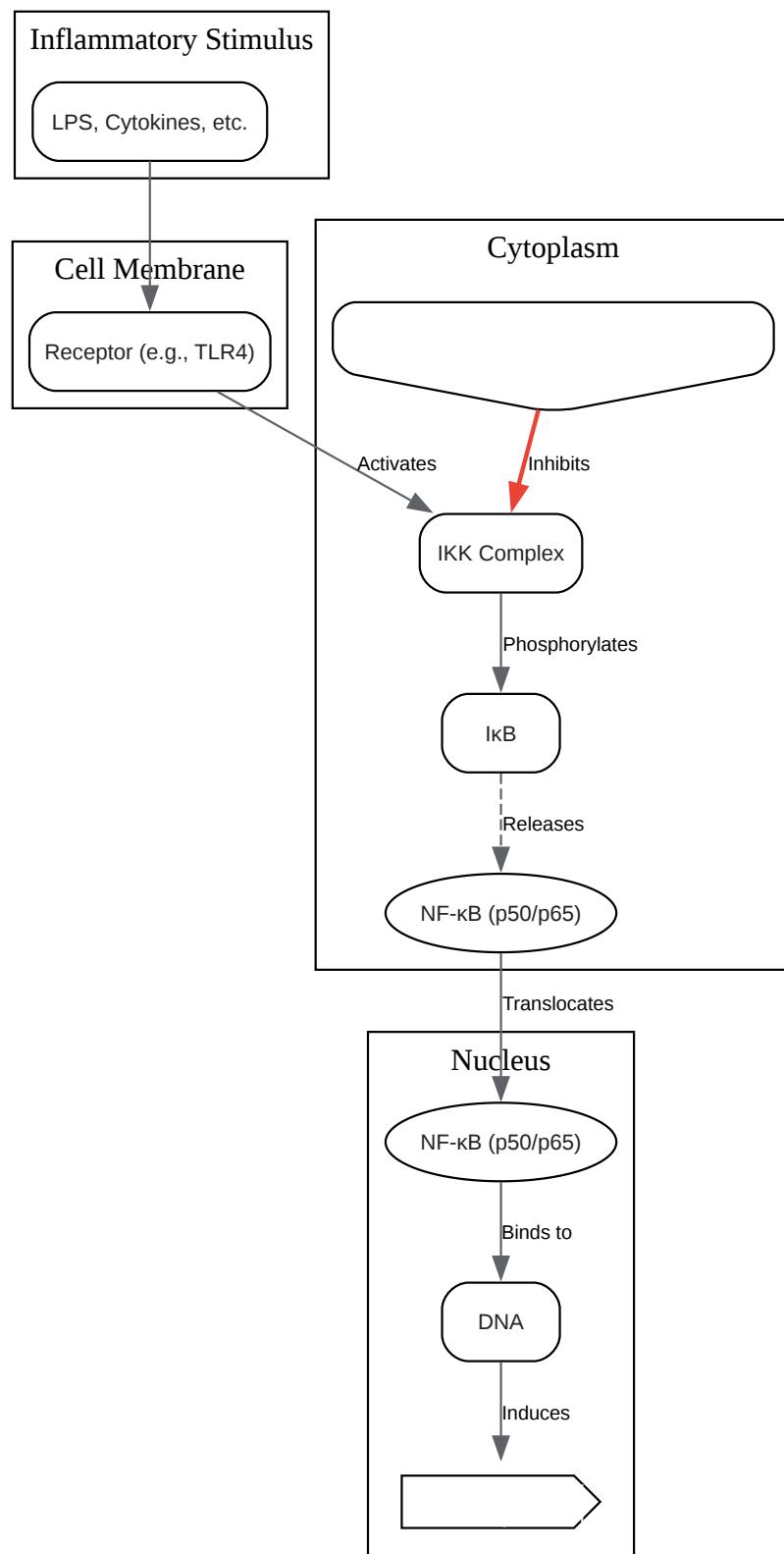
Synthesis Workflow of 2-Bromopropiophenone



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Caption: General workflow for the synthesis of **2-Bromopropiophenone**.

Proposed Inhibition of the NF-κB Signaling Pathway



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Caption: Proposed mechanism of NF-κB inhibition by bromopropiophenone derivatives.

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